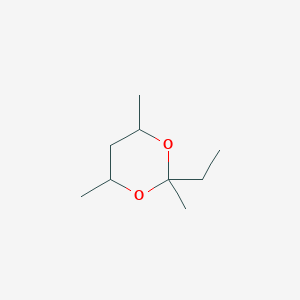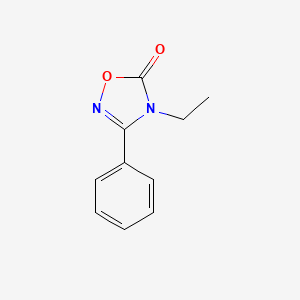
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms The presence of an ethyl group at the fourth position and a phenyl group at the third position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one can be achieved through various methods. One common approach involves the cyclization of N-acylhydrazones. The reaction typically proceeds under acidic or basic conditions, often using reagents such as acetic anhydride or phosphorus oxychloride. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste. The use of automated systems and real-time monitoring can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
科学的研究の応用
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Phenyl-1,2,4-oxadiazol-5(4H)-one: Lacks the ethyl group at the fourth position.
4-Methyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one: Contains a methyl group instead of an ethyl group.
4-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5(4H)-one: Contains a methyl group on the phenyl ring.
Uniqueness
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to similar compounds.
特性
CAS番号 |
10480-41-8 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
4-ethyl-3-phenyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(11-14-10(12)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
HTDHJWLBFCQFFB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NOC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



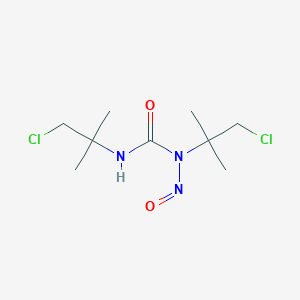
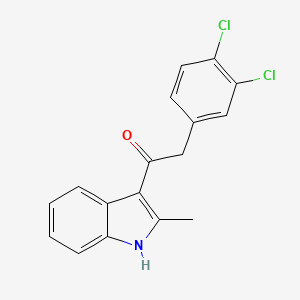
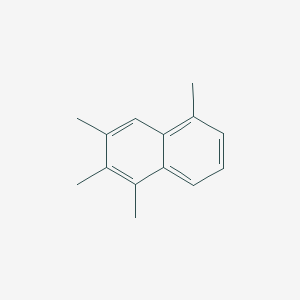
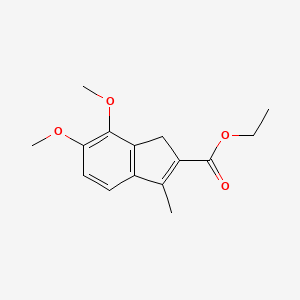

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
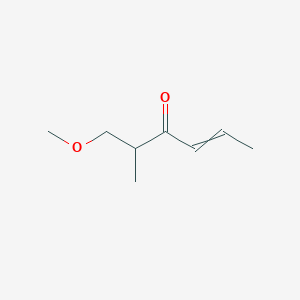
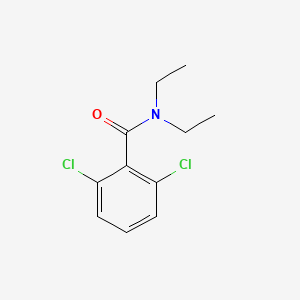
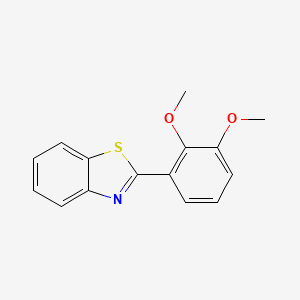

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

